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Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,4-
Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative characterized by a
methylenedioxy group attached to the phenyl ring. This document is intended for researchers,
scientists, and professionals in drug development, offering a detailed compilation of its
physicochemical characteristics, spectroscopic data, synthesis, and pharmacology. While
MDPEA is structurally related to psychoactive compounds such as 3,4-
Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA), it is
reported to be inactive orally at typical doses due to extensive first-pass metabolism. This guide
summarizes available quantitative data in structured tables, outlines experimental protocols,
and provides visualizations of key chemical and biological pathways to serve as a foundational
resource for further research and development.

Chemical and Physical Properties

3,4-Methylenedioxyphenethylamine, also known as homopiperonylamine, is a primary amine
with the molecular formula CoH11NO2.[1][2] It serves as the parent compound for a range of
substituted methylenedioxyphenethylamines.[3] The presence of the methylenedioxy bridge
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and the ethylamine side chain are defining structural features that influence its chemical
behavior and pharmacological profile.

Physicochemical Data

The physicochemical properties of MDPEA are crucial for understanding its absorption,
distribution, metabolism, and excretion (ADME) profile. While experimental data for the free
base are limited, some properties have been predicted or determined for its more stable
hydrochloride salt.

Property Value Form Source
Molecular Formula C H1:NO:2 Freebase
Molecular Weight 165.19 g/mol Freebase [1]

2-(1,3-benzodioxol-5-
IUPAC Name _ - [1]
yl)ethanamine

CAS Number 1484-85-1 Freebase [1]
Predicted logP 1.2 Freebase [4]
9.90£0.10
pa (Predicted) ) 2l
Melting Point 216-218 °C Hydrochloride Salt
Molecular Formula CoH11NO:2 - HCI Hydrochloride Salt [5]
Molecular Weight 201.65 g/mol Hydrochloride Salt [5]
Solubility

Quantitative solubility data for MDPEA is not readily available in the literature. However, based
on the general solubility of phenethylamines, the following can be inferred:

 MDPEA Freebase: Expected to be sparingly soluble in water and soluble in organic solvents
such as ethanol, methanol, and chloroform.

 MDPEA Hydrochloride: Expected to be soluble in water and lower-order alcohols.
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Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of MDPEA.

Mass Spectrometry

Electron lonization Mass Spectrometry (EI-MS) of MDPEA shows a characteristic
fragmentation pattern. The molecular ion peak (M*) is observed at m/z 165. The base peak is
typically found at m/z 136, resulting from the cleavage of the Ca-C[3 bond of the ethylamine
side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for MDPEA is not widely published. However, predicted
chemical shifts and data from structurally similar compounds like MDA can provide an
estimation of the expected spectrum.

Expected *H NMR Chemical Shifts (in CDCIs):

0 6.6-6.8 ppm: (m, 3H, Ar-H)

0 5.9 ppm: (s, 2H, -O-CH2-0-)

0 2.9 ppm: (t, 2H, -CH2-NH2)

0 2.7 ppm: (t, 2H, Ar-CH2-)

0 1.4 ppm: (s, 2H, -NH2)

Expected 33C NMR Chemical Shifts (in CDCIs):

0 147.5 ppm: (Ar-C-O)

0 146.0 ppm: (Ar-C-O)

0 132.0 ppm: (Ar-C)

0 122.0 ppm: (Ar-CH)
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0 109.0 ppm: (Ar-CH)

0 108.0 ppm: (Ar-CH)

0 101.0 ppm: (-O-CH2-0-)

0 43.0 ppm: (-CH2-NH2)

0 39.0 ppm: (Ar-CH2-)

Infrared (IR) Spectroscopy

The IR spectrum of MDPEA would be expected to show characteristic absorption bands for the
amine and aromatic functional groups.

Expected IR Absorption Bands:

e ~3300-3400 cm~: N-H stretching vibrations of the primary amine.

e ~2850-2950 cm~1: C-H stretching vibrations of the alkyl and methylenedioxy groups.
e ~1600, 1500, 1450 cm~*: Aromatic C=C stretching vibrations.

e ~1250, 1040 cm~1: C-O-C stretching vibrations of the methylenedioxy group.

Synthesis of 3,4-Methylenedioxyphenethylamine

MDPEA can be synthesized from readily available precursors such as piperonal or 3,4-
(methylenedioxy)phenylacetonitrile. A common route involves the reduction of a nitrile or a
nitroalkene intermediate.

Synthesis from 3,4-(Methylenedioxy)phenylacetonitrile

A straightforward method for the synthesis of MDPEA is the reduction of 3,4-
(methylenedioxy)phenylacetonitrile.
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3,4-(Methylenedioxy)phenylacetonitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 3,4-Methylenedioxyphenethylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055370#chemical-properties-of-3-4-
methylenedioxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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